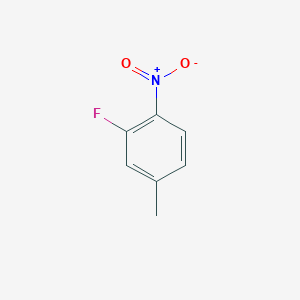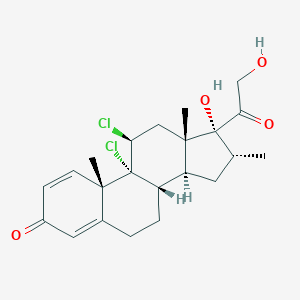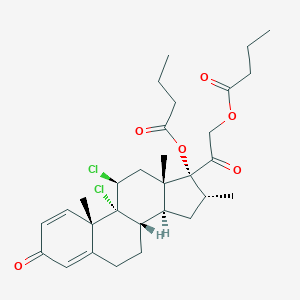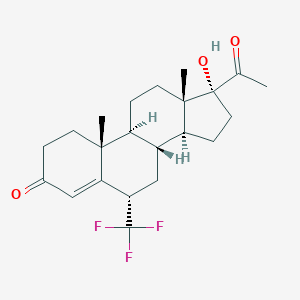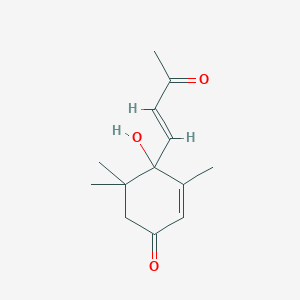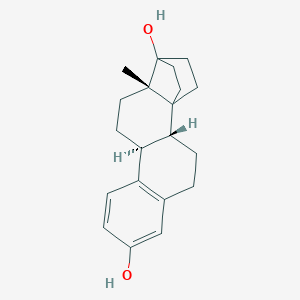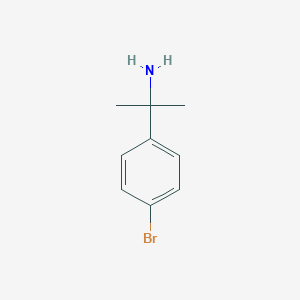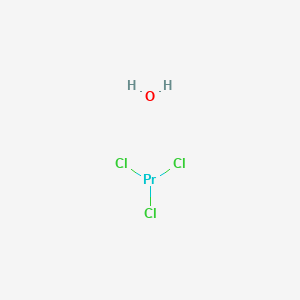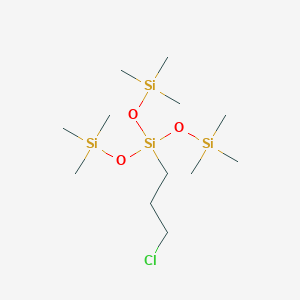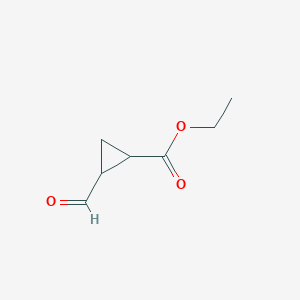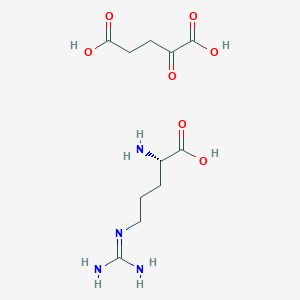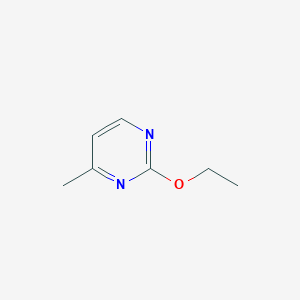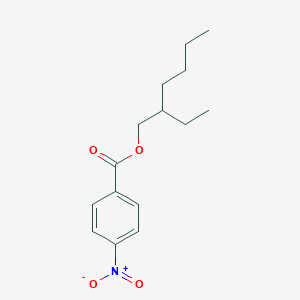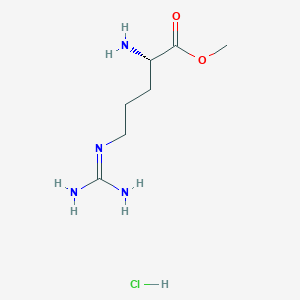
(S)-Methyl 2-amino-5-guanidinopentanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Methyl 2-amino-5-guanidinopentanoate hydrochloride, also known as L-arginine methyl ester hydrochloride, is a chemical compound that is widely used in scientific research. It is a derivative of the amino acid L-arginine and is commonly used as a substrate for the enzyme nitric oxide synthase (NOS).
Wirkmechanismus
(S)-Methyl 2-amino-5-guanidinopentanoate hydrochloride is a substrate for NOS, which catalyzes the conversion of (S)-Methyl 2-amino-5-guanidinopentanoate hydrochloride to NO and citrulline. The reaction requires the presence of cofactors such as tetrahydrobiopterin and oxygen. The mechanism of action of (S)-Methyl 2-amino-5-guanidinopentanoate hydrochloride involves the binding of the substrate to the active site of NOS, followed by the formation of a ternary complex with the cofactor and oxygen. The reaction proceeds through a series of intermediate steps, leading to the production of NO and citrulline.
Biochemische Und Physiologische Effekte
The production of NO by NOS has a wide range of biochemical and physiological effects. NO is a potent vasodilator that regulates blood flow and blood pressure. It also plays a role in neurotransmission, immune defense, and inflammation. In addition, NO has been implicated in the pathogenesis of many diseases, including cardiovascular disease, cancer, and neurodegenerative disorders. (S)-Methyl 2-amino-5-guanidinopentanoate hydrochloride is used to study the role of NO in these processes and to develop new therapies for these diseases.
Vorteile Und Einschränkungen Für Laborexperimente
(S)-Methyl 2-amino-5-guanidinopentanoate hydrochloride has several advantages for lab experiments. It is a stable and water-soluble compound that can be easily prepared and stored. It is also a specific substrate for NOS and does not interfere with other enzymatic reactions. However, (S)-Methyl 2-amino-5-guanidinopentanoate hydrochloride has some limitations. It is relatively expensive compared to other substrates for NOS and may not be readily available in some labs. In addition, its use requires specialized equipment and expertise in enzymology.
Zukünftige Richtungen
There are many future directions for research on (S)-Methyl 2-amino-5-guanidinopentanoate hydrochloride. One area of interest is the development of new therapies for diseases that involve NO dysregulation, such as cardiovascular disease and cancer. Another area of research is the identification of new targets for NO signaling and the development of new tools for studying NO function. In addition, there is growing interest in the role of NO in aging and age-related diseases, such as Alzheimer's disease and Parkinson's disease. Future research on (S)-Methyl 2-amino-5-guanidinopentanoate hydrochloride will help to advance our understanding of NO biology and to develop new treatments for a wide range of diseases.
Synthesemethoden
(S)-Methyl 2-amino-5-guanidinopentanoate hydrochloride can be synthesized by reacting (S)-Methyl 2-amino-5-guanidinopentanoate hydrochloride with methanol and hydrochloric acid. The reaction takes place under acidic conditions and results in the formation of the methyl ester of (S)-Methyl 2-amino-5-guanidinopentanoate hydrochloride. The product is then purified by recrystallization to obtain the hydrochloride salt of (S)-Methyl 2-amino-5-guanidinopentanoate.
Wissenschaftliche Forschungsanwendungen
(S)-Methyl 2-amino-5-guanidinopentanoate hydrochloride is widely used in scientific research as a substrate for NOS. NOS is an enzyme that catalyzes the production of nitric oxide (NO) from (S)-Methyl 2-amino-5-guanidinopentanoate hydrochloride. NO is a signaling molecule that plays a crucial role in many physiological processes, including vasodilation, neurotransmission, and immune defense. (S)-Methyl 2-amino-5-guanidinopentanoate hydrochloride is used to study the enzymatic activity of NOS and the regulation of NO production in various tissues and cell types.
Eigenschaften
CAS-Nummer |
18598-71-5 |
|---|---|
Produktname |
(S)-Methyl 2-amino-5-guanidinopentanoate hydrochloride |
Molekularformel |
C7H17ClN4O2 |
Molekulargewicht |
224.69 g/mol |
IUPAC-Name |
methyl (2S)-2-amino-5-(diaminomethylideneamino)pentanoate;hydrochloride |
InChI |
InChI=1S/C7H16N4O2.ClH/c1-13-6(12)5(8)3-2-4-11-7(9)10;/h5H,2-4,8H2,1H3,(H4,9,10,11);1H/t5-;/m0./s1 |
InChI-Schlüssel |
XKVHMRBXIJTLBM-JEDNCBNOSA-N |
Isomerische SMILES |
COC(=O)[C@H](CCCN=C(N)N)N.Cl |
SMILES |
COC(=O)C(CCCN=C(N)N)N.Cl |
Kanonische SMILES |
COC(=O)C(CCCN=C(N)N)N.Cl |
Andere CAS-Nummern |
18598-71-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



